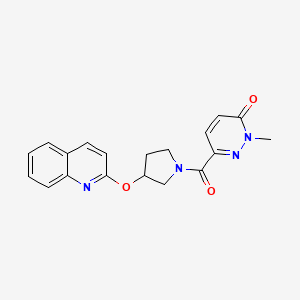

2-methyl-6-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methyl-6-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-methyl-6-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one represents a novel hybrid molecule that integrates multiple pharmacophores, potentially enhancing its therapeutic applications. The structural components of this compound include a pyridazine core, a quinoline moiety, and a pyrrolidine derivative, each contributing unique biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O3, with a molecular weight of 324.33 g/mol. The presence of the quinoline and pyrrolidine rings suggests potential interactions with biological targets that could lead to various pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity

- The quinoline moiety is known for its anticancer properties, particularly through mechanisms involving DNA intercalation and inhibition of topoisomerases. Studies have shown that compounds containing quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

- Antimicrobial Properties

- Anti-inflammatory Effects

The mechanism by which This compound exerts its biological effects may involve:

- DNA Intercalation : The quinoline structure can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The pyrrolidine moiety may enhance binding affinity to specific enzymes or receptors, modulating their activity.

- Signal Transduction Pathways : The compound may influence cellular signaling pathways related to apoptosis and cell proliferation.

Case Studies

Several studies have investigated the biological activities of similar compounds:

- Antitumor Efficacy : A study evaluating pyrazole derivatives showed significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, emphasizing the importance of structural modifications in enhancing anticancer activity .

- Synergistic Effects with Chemotherapy : Research indicated that certain derivatives exhibited synergistic effects when combined with doxorubicin in breast cancer models, suggesting that hybrid compounds like the one may enhance therapeutic outcomes when used alongside traditional chemotherapeutics .

Data Table: Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of quinolin-2(1H)-one, similar to the target compound, exhibit significant antitumor properties. For instance, a study synthesized new derivatives and tested them for in vitro antitumor activity, revealing their potential as effective anticancer agents . The structural characteristics of quinoline derivatives are crucial for their biological activity, suggesting that modifications can enhance efficacy against various cancer types.

Selective Androgen Receptor Modulation

Compounds related to quinoline structures have been explored as selective androgen receptor modulators (SARMs). These compounds have shown promise in treating conditions like muscle wasting and osteoporosis by selectively activating androgen receptors without the side effects associated with traditional anabolic steroids . The target compound's structural features may contribute to similar functionalities.

Neuropharmacology

Neuroprotective Effects

The metabolic pathways involving compounds like quinolinic acid and kynurenine derivatives highlight the neuroprotective potential of related structures. Studies have shown that certain metabolites can modulate NMDA receptor activity, which is crucial for neuroprotection in conditions such as Alzheimer's disease and Huntington's disease . The target compound could potentially exhibit similar neuroprotective properties due to its structural analogies.

Antioxidant and Anti-inflammatory Properties

Oxidative Stress Management

Research into related compounds has demonstrated antioxidant properties, which are vital for combating oxidative stress-related disorders. For example, certain pyridazinone derivatives have been studied for their ability to scavenge free radicals and reduce inflammation . The incorporation of specific functional groups in the target compound may enhance its antioxidant capabilities.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity of Quinoline Derivatives

A series of quinoline derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. The results indicated that specific modifications enhanced cytotoxicity, suggesting a pathway for developing new anticancer drugs based on the structure of the target compound .

Case Study 2: Neuroprotective Mechanisms in Kynurenine Pathway

Research focusing on the kynurenine pathway has revealed that metabolites can either protect or damage neurons depending on their concentration and context. This duality underscores the importance of studying compounds like 2-methyl-6-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one for potential therapeutic applications in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

2-methyl-6-(3-quinolin-2-yloxypyrrolidine-1-carbonyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-22-18(24)9-7-16(21-22)19(25)23-11-10-14(12-23)26-17-8-6-13-4-2-3-5-15(13)20-17/h2-9,14H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMMDNDQSUASOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.